3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-ethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-2-20-17(19-16-9-4-3-8-15(16)18(20)22)11-10-13-6-5-7-14(12-13)21(23)24/h3-12H,2H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFCAFJCYDWFGG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, which is known for its diverse biological activities. The unique structural features of this compound, including an ethyl group and a nitrophenyl substituent, contribute to its potential therapeutic applications, particularly in anticancer and antimicrobial fields.
Chemical Structure and Properties
The molecular formula of this compound is , highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves a condensation reaction between 3-nitrobenzaldehyde and 3-ethyl-4-quinazolinone in the presence of a base, such as sodium hydroxide. This reaction is conducted under reflux conditions in organic solvents like ethanol or methanol to ensure complete conversion of the starting materials.
Anticancer Activity
Quinazolinone derivatives are widely studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of A549 lung cancer cells and other tumor types effectively .
Table 1: Cytotoxicity Data of Quinazolinone Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 10 |
| Compound B | MCF-7 | 12 |
| This compound | HT-29 | <10 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. It shows notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram range. This suggests its potential as an alternative treatment for antibiotic-resistant infections .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| MRSA | <1 |
| Escherichia coli | Inactive |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in cell proliferation and survival. Molecular docking studies have indicated favorable binding affinities with proteins such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression .
Case Studies
Recent studies have highlighted the efficacy of quinazolinone derivatives in preclinical models. For example, a study focusing on a series of synthesized quinazolinones reported significant antiproliferative effects against several cancer cell lines, reinforcing the therapeutic potential of compounds structurally related to this compound .
Scientific Research Applications
Anticancer Properties
Quinazolinones have been extensively studied for their anticancer potential. Research indicates that compounds similar to 3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant activity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cells, with IC50 values ranging from 10 µM to 12 µM .
Table 1: Cytotoxic Activity of Quinazolinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A1 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antibacterial and Antifungal Activity
In addition to anticancer properties, quinazolinones have demonstrated antibacterial and antifungal activities. Studies have shown that certain derivatives exhibit effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for some compounds were reported at approximately 7.80 µg/mL for bacterial strains and varied for fungal strains .
Table 2: Antibacterial and Antifungal Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| B1 | Staphylococcus aureus | 7.80 |
| B2 | Candida albicans | 62.50 |
Comparison with Similar Compounds
Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Nitro, Halogens): The 3-nitrophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to 7-Cl in UR-9825, which improves antifungal activity . Nitro groups reduce antioxidant capacity compared to electron-donating phenolic groups, as seen in .
Styryl vs. Vinyl Substitutions:
Heterocyclic Modifications:
Pharmacological and Physicochemical Comparisons
- Anticancer Potential: The target compound’s styryl-nitro motif resembles 2-vinyl derivatives (), which reactivate p-53. However, nitro groups may alter cytotoxicity profiles compared to halogenated analogs .
Antimicrobial Activity:
Metabolic Stability:
- The 3-ethyl group may improve metabolic stability over smaller alkyl chains (e.g., methyl in methaqualone derivatives), reducing hepatic clearance .
Q & A
Q. Table 1: Substituent Effects on Anticonvulsant Activity
| Substituent at 3-Position | ED₅₀ (MES Test) | Neurotoxicity (TD₅₀) |
|---|---|---|
| 2-Methylphenyl | 25 mg/kg | 150 mg/kg |
| 4-Nitrophenyl | 38 mg/kg | 120 mg/kg |
| Data from rodent models . |
Advanced: How can researchers resolve contradictions in reported biological activity data for quinazolinone analogs?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Differences in cell lines (e.g., Plasmodium berghei vs. P. falciparum for antimalarial studies) .
Substituent Position : Meta-nitro groups (3-nitrophenyl) may show higher antiviral activity than para-nitro analogs due to steric effects .
Resolution Strategies:
- Standardized Assays : Use identical models (e.g., maximal electroshock (MES) for anticonvulsant studies) .
- Meta-Analysis : Compare analogs with controlled substituent changes (e.g., 3-nitro vs. 4-nitro phenyl) .
Advanced: What in silico approaches predict bioactivity and guide experimental design?
Methodological Answer:
Molecular Docking :
- The compound’s vinylnitrophenyl group shows strong binding to EGFR-TK (ΔG = -9.2 kcal/mol) and B-RAF kinase, suggesting antitumor potential .
QSAR Models :
ADMET Prediction :
- The nitro group may increase metabolic lability, requiring prodrug strategies for oral bioavailability .
Advanced: What mechanisms underlie its anticonvulsant activity?
Methodological Answer:
GABAergic Modulation :
- The quinazolinone core mimics benzodiazepines, potentiating GABA-A receptor Cl⁻ currents (EC₅₀ = 12 μM) .
Sodium Channel Blockade :
- Styryl groups inhibit voltage-gated Na⁺ channels (IC₅₀ = 45 μM), reducing neuronal hyperexcitability .
Target Validation :
- Knockout mouse models (e.g., GABA-A β3 subunit) show reduced efficacy, confirming target specificity .
Advanced: How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer:
Solvent Selection :
- Polar aprotic solvents (DMF, DMSO) improve nitro group reactivity but require post-reaction purification .
Catalyst Screening :
- Nano-TiO₂ increases condensation reaction yields by 15% via acid catalysis .
Green Chemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
